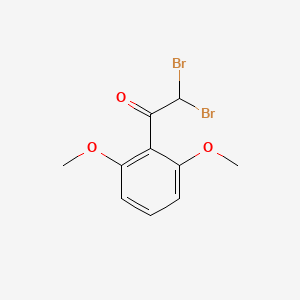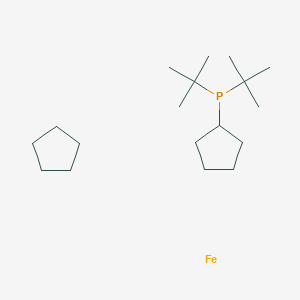
cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron is a complex organometallic compound that features a cyclopentane ring, a ditert-butyl(cyclopentyl)phosphane ligand, and an iron center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentane with ditert-butyl(cyclopentyl)phosphane in the presence of an iron source. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. For example, the reaction may be carried out in an inert atmosphere using solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane derivatives with oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in industrial processes such as polymerization and the production of fine chemicals.
Wirkmechanismus
The mechanism by which cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The phosphane ligand plays a crucial role in stabilizing the iron center and modulating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II): A similar compound with palladium instead of iron, used in similar catalytic applications.
Di-tert-butylphosphinoferrocene: Another related compound with similar structural features and applications.
Uniqueness
Cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to other similar compounds. Its unique structure allows for specific interactions in catalytic processes, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C18H37FeP |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
cyclopentane;ditert-butyl(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/C13H27P.C5H10.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h11H,7-10H2,1-6H3;1-5H2; |
InChI-Schlüssel |
BQGXJCRSKFNWNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1CCCC1)C(C)(C)C.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



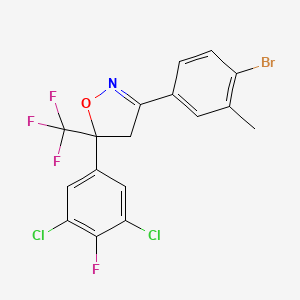

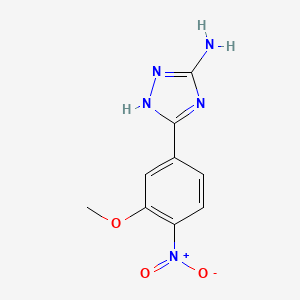
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
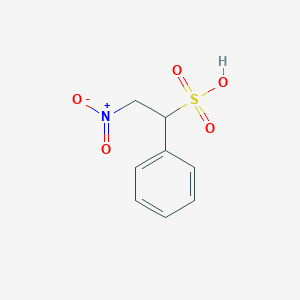
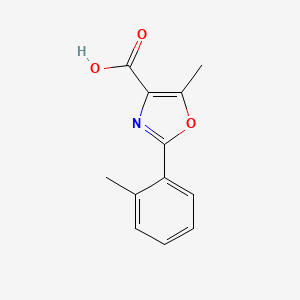
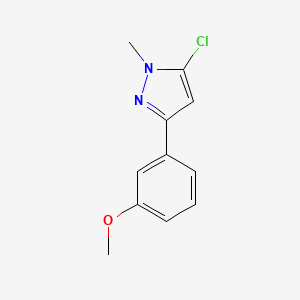
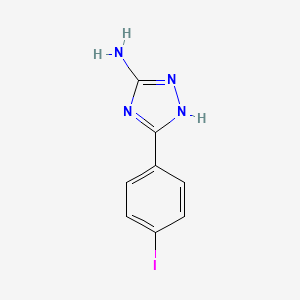
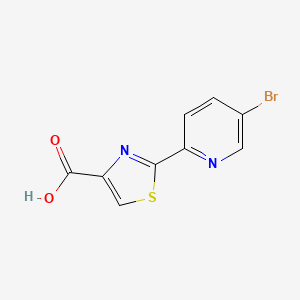
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
